molecular formula C22H27ClN4O2 B13951940 tert-butyl 2-(3-(3-chloro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl)-2-methylbutylcarbamate

tert-butyl 2-(3-(3-chloro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl)-2-methylbutylcarbamate

Cat. No.: B13951940
M. Wt: 414.9 g/mol
InChI Key: RYXAARKQCUSZGK-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-(3-chloro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl)-2-methylbutylcarbamate is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-(3-chloro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl)-2-methylbutylcarbamate typically involves multiple steps, starting from readily available starting materials. The pyrazolopyridine core can be assembled through various synthetic strategies, including cyclization reactions and condensation of hydrazines with pyridine derivatives . The final compound is obtained by introducing the tert-butyl and carbamate groups under specific reaction conditions, often involving the use of protecting groups and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize yield. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-(3-chloro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl)-2-methylbutylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .

Scientific Research Applications

Tert-butyl 2-(3-(3-chloro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl)-2-methylbutylcarbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-(3-chloro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl)-2-methylbutylcarbamate involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(3-(3-chloro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl)-2-methylbutylcarbamate is unique due to its specific substitution pattern and the presence of the tert-butyl and carbamate groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C22H27ClN4O2

Molecular Weight

414.9 g/mol

IUPAC Name

tert-butyl N-[2-[3-(3-chloro-2H-pyrazolo[3,4-b]pyridin-4-yl)phenyl]-2-methylbutyl]carbamate

InChI

InChI=1S/C22H27ClN4O2/c1-6-22(5,13-25-20(28)29-21(2,3)4)15-9-7-8-14(12-15)16-10-11-24-19-17(16)18(23)26-27-19/h7-12H,6,13H2,1-5H3,(H,25,28)(H,24,26,27)

InChI Key

RYXAARKQCUSZGK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CNC(=O)OC(C)(C)C)C1=CC=CC(=C1)C2=CC=NC3=NNC(=C23)Cl

Origin of Product

United States

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